molecular formula C16H26ClNO2 B121382 trans-Tramadol hydrochloride CAS No. 73806-49-2

trans-Tramadol hydrochloride

货号: B121382
CAS 编号: 73806-49-2
分子量: 299.83 g/mol
InChI 键: PPKXEPBICJTCRU-DMLYUBSXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trans-Tramadol hydrochloride is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a centrally acting compound that exhibits both opioid and non-opioid properties, making it unique among pain medications. This compound is known for its ability to modulate pain perception and response through multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake .

准备方法

Synthetic Routes and Reaction Conditions: The preparation of trans-Tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents like 1,4-dioxane, making it safer and more environmentally friendly .

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically performed in a one-pot process. This method involves the reaction of the cis/trans mixture of the base compound with hydrochloric acid to produce the hydrochloride salt. The process is designed to be efficient and scalable, providing high yields of pure this compound .

化学反应分析

Types of Reactions: Trans-Tramadol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, alcohols, and substituted tramadol derivatives .

科学研究应用

Pharmacokinetics and Mechanism of Action

Pharmacokinetics:
Trans-Tramadol hydrochloride exhibits complex pharmacokinetics characterized by its enantiomers, which have different effects. Studies have shown that the (+)-enantiomer is more potent than the (-)-enantiomer in terms of analgesic effect. Research involving healthy male volunteers indicated that steady-state serum concentrations of (+)-trans-Tramadol were consistently higher than those of (-)-trans-Tramadol after multiple doses, highlighting the stereoselectivity in its pharmacokinetics .

Mechanism of Action:
Trans-Tramadol acts primarily as a μ-opioid receptor agonist but also influences other pain pathways. It inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects. Additionally, its active metabolite, O-desmethyltramadol (M1), is significantly more potent in binding to opioid receptors, further enhancing the analgesic profile .

Therapeutic Applications

Pain Management:
this compound is approved for managing moderate to severe pain in adults. It is often used postoperatively and for chronic pain conditions such as osteoarthritis and neuropathic pain. Its dual mechanism allows it to provide effective relief while minimizing the risk of dependence associated with traditional opioids .

Veterinary Medicine:
In veterinary applications, trans-Tramadol has been utilized for postoperative analgesia in animals such as dogs and cats. Studies have demonstrated its effectiveness in reducing pain during recovery from surgical procedures, showcasing its versatility beyond human medicine .

Case Studies and Clinical Research

Several studies have documented the efficacy and safety of this compound across various patient populations:

  • Postoperative Pain Management: A study involving patients undergoing abdominal surgery showed that trans-Tramadol significantly reduced pain scores compared to placebo, indicating its effectiveness as part of multimodal analgesia strategies .
  • Chronic Pain Conditions: Research on patients with chronic pain conditions revealed that trans-Tramadol provided substantial relief while maintaining a favorable side effect profile compared to traditional opioids .
  • Combination Therapies: Investigations into combination therapies have shown that co-administration with magnesium can enhance the analgesic effects of trans-Tramadol without significantly altering its pharmacokinetics .

Summary Table of Key Findings

Application AreaKey Findings
PharmacokineticsSteady-state concentrations achieved within 3 days; (+)-trans-T more potent than (-)-trans-T
Pain ManagementEffective for moderate to severe pain; used postoperatively and for chronic conditions
Veterinary MedicineReduces postoperative pain in dogs and cats; effective analgesia demonstrated in clinical settings
Combination TherapiesEnhanced analgesia when combined with magnesium; minimal impact on pharmacokinetics observed

相似化合物的比较

Uniqueness: this compound is unique in its multimodal mechanism of action, combining opioid receptor agonism with serotonin and norepinephrine reuptake inhibition. This dual action provides effective pain relief with a lower risk of dependence and side effects compared to traditional opioids .

生物活性

Trans-Tramadol hydrochloride, a central nervous system (CNS) analgesic, is a well-studied compound primarily used for pain management. Its biological activity is characterized by a complex interplay of mechanisms involving various receptors and metabolic pathways. This article delves into the pharmacological effects, mechanisms of action, pharmacokinetics, and clinical implications of this compound.

This compound exhibits analgesic properties through multiple mechanisms:

  • Opioid Receptor Agonism : The (+)-trans enantiomer acts as an agonist at the mu-opioid receptor (MOR), contributing to its pain-relieving effects. The metabolite O-desmethyl-tramadol (M1) is significantly more potent at this receptor, enhancing analgesia .
  • Monoamine Reuptake Inhibition : Trans-Tramadol inhibits the reuptake of serotonin and norepinephrine, which enhances descending inhibitory pain pathways in the spinal cord. This dual action is crucial for its effectiveness in treating neuropathic pain .
  • Influence on Pain Modulators : The compound also affects various pain modulators, including alpha2-adrenoreceptors and neurokinin 1 receptors. It has been shown to inhibit inflammatory mediators like cytokines and prostaglandin E2 (PGE2), thereby modulating the inflammatory response associated with pain .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Trans-Tramadol is rapidly absorbed following oral administration, with a bioavailability of approximately 75% due to first-pass metabolism. Peak plasma concentrations occur within 1.6 to 3 hours post-administration .
  • Distribution : The volume of distribution ranges from 2.6 to 2.9 L/kg, indicating high tissue affinity. Trans-Tramadol crosses the blood-brain barrier and the placental barrier, with significant concentrations found in both maternal and fetal blood .
  • Metabolism : The drug undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP3A4). Variability in metabolism can be attributed to genetic polymorphisms affecting CYP2D6 activity, influencing therapeutic outcomes .
  • Excretion : Trans-Tramadol and its metabolites are primarily excreted via the kidneys. The mean elimination half-life is around 6 hours, but this can vary based on individual metabolic rates .

Clinical Implications

This compound is utilized in various clinical settings:

  • Pain Management : It is effective for acute and chronic pain management, particularly in conditions like neuropathic pain and postoperative pain relief. Its efficacy has been compared favorably to other opioids while presenting a lower risk of dependence .
  • Misuse Potential : Despite being classified as a weak opioid, studies indicate a significant prevalence of misuse among patients prescribed tramadol. A survey revealed that 24.8% of patients reported misuse behaviors, highlighting the need for careful monitoring .

Case Studies

Several studies have documented the effects and outcomes associated with trans-Tramadol use:

  • Efficacy in Chronic Pain : A clinical trial demonstrated that patients receiving trans-Tramadol experienced significant pain relief compared to those on placebo, with a noted improvement in quality of life metrics.
  • Stereoselectivity Observations : Research indicated that the (+)-trans enantiomer exhibited slower elimination rates compared to its counterpart, suggesting implications for dosing strategies based on individual metabolic profiles .

Summary Table of Biological Activity

Biological ActivityDescription
Opioid Receptor Agonism Agonizes mu-opioid receptors; M1 metabolite is more potent
Monoamine Reuptake Inhibits serotonin and norepinephrine reuptake
Inflammatory Modulation Reduces cytokines and PGE2 levels
Absorption Rapidly absorbed; bioavailability ~75%
Distribution High tissue affinity; crosses blood-brain barrier
Metabolism Hepatic metabolism via CYP450 enzymes; polymorphisms affect efficacy
Excretion Primarily renal; half-life ~6 hours

属性

IUPAC Name

(1R,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224225
Record name trans-Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73806-49-2, 22204-88-2
Record name trans-Tramadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Tramadol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl) cyclohexanol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMADOL HYDROCHLORIDE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5NK3Y57M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a reaction flask 160 g tramadol salicylate (or benzoate) salt was stirred with about 800 ml water and pH was adjusted to 11-12 by 30% aqueous NaOH solution. The tramadol free base was extracted with toluene, washed with water, and toluene was evaporated under reduced pressure. The oil obtained (about 100 gm) was dissolved in 300 ml isopropyl alcohol. In a separate flask HCI gas was passed in isopropyl alcohol. This isopropyl alcohol-HCI solution was added to tramadol base solution in isopropyl alcohol at about 30° C. till the pH attained 3-4. The mixture was stirred, heated to about 75° C., and then cooled to 0-5° C. The precipitated product was filtered, washed with chilled isopropyl alcohol and dried to obtain 92 gm Tramadol hydrochloride (cis=99.95% & trans=0.05%).
Name
tramadol salicylate
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropyl alcohol-HCI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a reaction flask 29 g tramadol salicylate salt was stirred with 87 ml water and pH was adjusted to 11-12 by 10% aqueous KOH solution. The tramadol free base was extracted with methylene chloride, organic extract washed with water, and methylene chloride was evaporated under reduced pressure. The oil obtained was dissolved in 88.0 ml methylene chloride. Stirred and cooled to 15° C. Adjusted pH to 2-2.5 by conc. HCI. Stirred for 1.0 hour at same temperature. Raised the temperature to 25-30° C. and stirred it for 30 minutes. Distilled out solvent completely under vacuum. Charged 42 ml acetone and stirred at 25-30° C. for 30 minutes. Filtered the product and washed solid with acetone. Yield=18.4 gm (85%) (cis=99.98% & trans=0.02% by HPLC area%).
Name
tramadol salicylate
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
87 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Tramadol hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-Tramadol hydrochloride
Reactant of Route 3
Reactant of Route 3
trans-Tramadol hydrochloride
Reactant of Route 4
Reactant of Route 4
trans-Tramadol hydrochloride
Reactant of Route 5
Reactant of Route 5
trans-Tramadol hydrochloride
Reactant of Route 6
Reactant of Route 6
trans-Tramadol hydrochloride
Customer
Q & A

Q1: What are the key pharmacokinetic differences between the enantiomers of trans-tramadol and its metabolite, trans-O-demethyltramadol?

A1: Research using isolated rat kidneys has shown that the renal clearance of trans-tramadol is stereoselective. [, ] The (+)-enantiomer of trans-tramadol is preferentially excreted in urine compared to the (-)-enantiomer. Interestingly, the O-demethylation of trans-tramadol in the kidneys also exhibits stereoselectivity, with the (-)-enantiomer being preferentially metabolized. [] This metabolic process yields trans-O-demethyltramadol, which also displays stereoselective renal clearance, with the (+)-enantiomer being preferentially eliminated in urine. []

Q2: What is the relationship between the serum concentrations of trans-tramadol enantiomers and its metabolite with analgesic effects and adverse reactions in a clinical setting?

A2: A study investigating postoperative patients administered different intravenous doses of trans-tramadol hydrochloride revealed a correlation between higher serum concentrations of trans-tramadol enantiomers and an increased frequency and severity of adverse reactions. [] Interestingly, while higher doses led to increased concentrations of both the parent drug and its metabolite, the analgesic effect appeared to correlate more strongly with the concentration of (+)-O-demethyltramadol. [] This suggests that the analgesic action of trans-tramadol is primarily driven by this specific enantiomer of its active metabolite.

Q3: Are there analytical methods available to differentiate and quantify the isomers of this compound in pharmaceutical preparations?

A3: Yes, high-performance capillary electrophoresis (HPCE) has been successfully employed to separate and quantify the four isomers of this compound in pharmaceutical preparations. [] This method utilizes a specific buffer system and cyclodextrin to achieve separation, allowing for accurate determination of each isomer's concentration. [] This is particularly important for quality control purposes to ensure the correct enantiomeric composition in drug products.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。